Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine dihydrochloride
Overview
Description
Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine dihydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine dihydrochloride typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the reaction of 2-aminopyridine with α-bromoketones under mild conditions to form the imidazo[1,2-a]pyridine core . The subsequent methylation and amination steps are carried out using methyl iodide and ammonia, respectively, followed by the formation of the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound often utilize scalable and efficient synthetic routes that minimize the number of steps and use environmentally benign solvents. Multicomponent reactions and cascade reactions are preferred due to their high atom economy and operational simplicity .
Chemical Reactions Analysis
Types of Reactions
Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines .
Scientific Research Applications
Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors and modulate signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Shares the same core structure but lacks the methyl and amine substituents.
Imidazo[1,2-a]pyrimidine: Similar heterocyclic structure with a pyrimidine ring instead of a pyridine ring.
Pyrido[1,2-a]pyrimidine: Contains a fused pyridine and pyrimidine ring system.
Uniqueness
Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl and amine groups enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in medicinal chemistry and drug development .
Properties
IUPAC Name |
N-methyl-1-(5-methylimidazo[1,2-a]pyridin-2-yl)methanamine;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.2ClH/c1-8-4-3-5-10-12-9(6-11-2)7-13(8)10;;/h3-5,7,11H,6H2,1-2H3;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNBXAMPGCXMBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=CN12)CNC.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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